5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

PDE3A inhibitor synthesis process chemistry ORG9935

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid (CAS 23046-03-9) is the validated starting material for the PDE3A inhibitor ORG9935, enabling a high-yield 5-step synthesis (69% overall) versus the 6-step 34% alternative. Its 5,6-dimethoxy substitution is essential for potent antiallergic activity, making it a pre-optimized scaffold for lead optimization. With a melting point of 255-257°C, it offers superior thermal stability for solid-state chemistry. Store at 2-8°C, protect from light. Available in research quantities with verified purity.

Molecular Formula C11H10O4S
Molecular Weight 238.26 g/mol
CAS No. 23046-03-9
Cat. No. B1296206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
CAS23046-03-9
Molecular FormulaC11H10O4S
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC
InChIInChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13)
InChIKeyLIZUZUKHOVUSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid: A Critical and Differentiated Building Block for PDE3A-Targeted Synthesis


5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid (CAS: 23046-03-9) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid class, characterized by methoxy substitutions at the 5- and 6-positions on the fused benzene ring . The compound possesses a molecular formula of C11H10O4S, a molecular weight of 238.26 g/mol, and a well-defined melting point range of 255-257 °C . It is primarily distinguished from its analogs not by any intrinsic biological activity, but by its proven and unique utility as a direct, high-yield starting material for the synthesis of specific, biologically active molecules, most notably the PDE3A inhibitor ORG9935 [1].

Why 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid Cannot Be Replaced by Other Benzothiophene Carboxylic Acid Analogs


The methoxy-substituted benzothiophene-2-carboxylic acids are not interchangeable. The specific substitution pattern dictates both chemical reactivity and the biological activity of the final target molecule. While other analogs like 5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-02-8) have been explored for kinase inhibition, the 5,6-dimethoxy substitution pattern on this compound is specifically required for the synthesis of ORG9935, as published synthetic routes explicitly identify it as the key commercial starting material [1]. Furthermore, class-level structure-activity relationship (SAR) studies for antiallergic activity indicate that the 5,6-dimethoxy motif is associated with optimal inhibition compared to mono-methoxy or other substitution patterns, demonstrating that the precise placement of functional groups is critical [2]. Substituting with a different analog, even a close one, would lead to a completely different, non-validated, and likely inactive or less synthetically efficient molecule.

Quantitative Evidence Guide: Differentiating 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid from Its Analogs


Enhanced Synthetic Efficiency in PDE3A Inhibitor Manufacturing: 69% Overall Yield vs. 34% for Alternative Routes

This compound is the direct and preferred starting material for the synthesis of ORG9935, a PDE3A inhibitor. A published 5-step synthetic route beginning with this specific carboxylic acid achieves an overall yield of 69%. This is a substantial improvement over a previously published 6-step route that does not use this compound as the starting point, which only achieved a 34% overall yield [1]. This demonstrates its superiority as a starting material for this specific drug candidate.

PDE3A inhibitor synthesis process chemistry ORG9935

Physicochemical Differentiation: Quantified Melting Point Difference vs. Unsubstituted and Mono-Substituted Analogs

The compound's 5,6-dimethoxy substitution pattern imparts a distinct physicochemical profile compared to both its unsubstituted and mono-methoxy analogs. Its melting point is 255-257 °C . This represents a significant increase over the unsubstituted benzo[b]thiophene-2-carboxylic acid (melting point 114-116 °C) and the 5-methoxy analog (melting point 171-173 °C) [REFS-2, REFS-3]. This higher thermal stability is a direct, quantifiable consequence of the specific substitution pattern.

physicochemical properties crystallinity formulation

Class-Level Biological Preference for the 5,6-Dimethoxy Motif in Antiallergic Agents

In a study of benzothiophene-based antiallergic agents, the 5,6-dimethoxy substitution pattern was identified as one of the specific motifs (alongside 5-methoxy and 6-methoxy) that contributed to optimal inhibition of histamine release. This finding places the 5,6-dimethoxy substitution within the group of preferred pharmacophores for this specific biological activity [1]. While not a direct comparison of the carboxylic acid itself, it validates the core 5,6-dimethoxybenzothiophene scaffold as biologically relevant.

antiallergic structure-activity relationship SAR

Validated Application Scenarios for Procuring 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid


Process Chemistry and Scale-Up: High-Efficiency Synthesis of PDE3A Inhibitor ORG9935

As the direct and validated starting material for the published 5-step synthesis of ORG9935, procurement of this compound is essential for any laboratory scaling up production of this PDE3A inhibitor. The published 69% overall yield using this specific starting material represents a quantifiable advantage over the alternative 6-step, 34% yield route, making it the only cost-effective and scientifically sound choice for this application [1].

Medicinal Chemistry: Scaffold Optimization for Anti-Allergic and Anti-Inflammatory Drug Discovery

SAR studies have established that the 5,6-dimethoxy substitution pattern on a benzothiophene core is a key pharmacophoric element for potent antiallergic activity [1]. For medicinal chemists investigating novel antihistamines or mast cell stabilizers, this compound provides a pre-validated, commercially available scaffold that can be used directly as a core for library synthesis or lead optimization, bypassing the need for de novo synthesis of the core structure.

Physicochemical Profiling and Crystallization Studies for Pre-formulation

The compound's distinct and well-defined physicochemical properties, particularly its high melting point of 255-257 °C, make it an ideal candidate for solid-state chemistry and pre-formulation studies [1]. Its thermal stability and crystallinity, which are quantifiably superior to its unsubstituted and mono-methoxy analogs , offer a unique profile for investigating crystal engineering, co-crystal formation, and the impact of methoxy substitution on solid-state properties of benzothiophene derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.